N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide
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Overview
Description
N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is a complex organic compound that belongs to the class of imidazo[2,1-b]thiazoles. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a cyclohexyl group, an ethoxyphenyl group, and an imidazo[2,1-b]thiazole core, making it a unique and interesting molecule for scientific research .
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, including antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Mode of Action
It’s worth noting that thiazole derivatives have been found to interact with various biological targets, leading to their diverse range of activities . For instance, some thiazole derivatives have been found to inhibit Raf kinases , and others have been developed as dual inhibitors of IGF-IR (insulin-like growth factor receptor) and EGFR (epidermal growth factor receptor) .
Biochemical Pathways
Thiazole derivatives have been found to interact with a variety of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-ethoxyphenyl isothiocyanate with 2-aminocyclohexanone to form an intermediate, which is then cyclized to form the imidazo[2,1-b]thiazole core. The final step involves the acylation of the imidazo[2,1-b]thiazole with chloroacetic acid to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are typically optimized for high yield and purity. These methods often involve the use of advanced catalytic systems and continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are carefully controlled to minimize side reactions and maximize the yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the imidazo[2,1-b]thiazole core.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with new functional groups replacing the ethoxy group.
Scientific Research Applications
N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide has a wide range of scientific research applications, including:
Comparison with Similar Compounds
Similar Compounds
Levamisole: An anthelmintic drug with immunomodulatory properties.
WAY-181187: An anxiolytic agent.
Pifithrin-β: An antineoplastic agent.
Uniqueness
N-cyclohexyl-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide is unique due to its specific structural features, such as the cyclohexyl and ethoxyphenyl groups, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .
Properties
IUPAC Name |
N-cyclohexyl-2-[6-(4-ethoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-2-26-18-10-8-15(9-11-18)19-13-24-17(14-27-21(24)23-19)12-20(25)22-16-6-4-3-5-7-16/h8-11,13-14,16H,2-7,12H2,1H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSOQVVAWLMWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)CC(=O)NC4CCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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